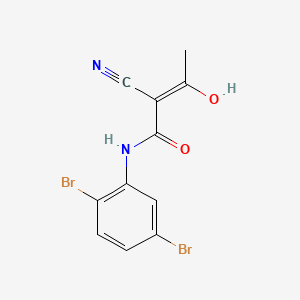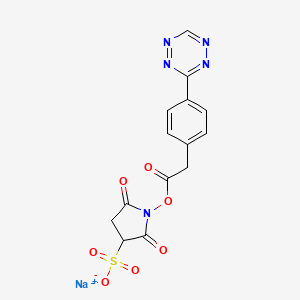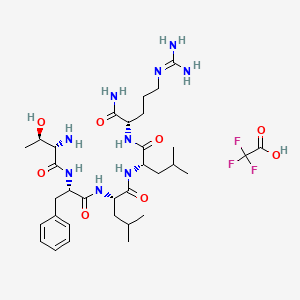
Dihexadecyl hydrogen phosphate
描述
作用机制
十六烷基磷酸酯的主要作用机制是其形成双层结构的能力,例如脂质体和niosomes。 这些结构可以封装亲水性和亲脂性药物,从而增强其稳定性和生物利用度 . 带负电荷的磷酸酯基团与各种分子靶标相互作用,促进封装药物向体内特定部位的递送 .
生化分析
Biochemical Properties
Dihexadecyl hydrogen phosphate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used to stabilize and enhance the texture of emulsions in cosmetic products . In biochemical research, this compound interacts with enzymes such as phospholipases, which hydrolyze phospholipids, and proteins involved in membrane formation and stability. These interactions are primarily electrostatic, given the negative charge of this compound, which allows it to form stable complexes with positively charged biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the formation of artificial membranes, which can mimic cellular membranes and provide insights into membrane dynamics and functions . By incorporating into cell membranes, this compound can alter membrane fluidity and permeability, impacting cell signaling and metabolic processes. Additionally, its presence in cosmetic formulations can enhance skin hydration and elasticity by forming a barrier on the skin’s surface .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as phospholipases, by altering the local lipid environment . These interactions can lead to changes in gene expression and cellular responses, as the compound integrates into cellular membranes and influences membrane-associated signaling pathways . The negatively charged nature of this compound allows it to interact with positively charged regions of proteins and enzymes, modulating their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that it forms stable vesicles and micelles, which can persist for extended periods . Over time, the compound may undergo hydrolysis, leading to the release of hexadecanol and phosphoric acid . Long-term exposure to this compound in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its suitability for prolonged use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to be well-tolerated, with minimal toxic or adverse effects . At higher doses, this compound can cause disruptions in lipid metabolism and membrane integrity, leading to potential toxic effects . Threshold effects have been observed, where the compound exhibits significant biological activity only above certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and lipid transfer proteins, influencing the breakdown and synthesis of phospholipids . These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid metabolism . The compound’s integration into cellular membranes also impacts the overall lipid composition and dynamics within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipoproteins and transported via the bloodstream to various tissues . Once inside cells, this compound is distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its localization within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is primarily localized to cellular membranes, where it integrates into the lipid bilayer and influences membrane properties . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals . These localization patterns are crucial for its role in modulating membrane dynamics and cellular processes .
准备方法
合成路线和反应条件
十六烷基磷酸酯可以通过十六烷醇与磷酸的酯化反应合成。 该反应通常涉及在回流条件下加热十六烷醇和磷酸,然后通过重结晶进行纯化 .
工业生产方法
在工业生产中,十六烷基磷酸酯采用类似的酯化工艺,但规模更大。反应条件经过优化,以确保高产率和高纯度。 然后使用蒸馏或色谱等技术对产品进行纯化,以去除任何杂质 .
化学反应分析
反应类型
十六烷基磷酸酯会发生各种化学反应,包括:
水解: 在水的存在下,十六烷基磷酸酯可以水解生成十六烷醇和磷酸。
氧化: 它可以被氧化形成更高氧化态的磷酸盐。
常用试剂和条件
水解: 水和酸性或碱性催化剂。
氧化: 氧化剂如过氧化氢或高锰酸钾。
取代: 根据所需取代,可以使用各种亲核试剂.
形成的主要产物
水解: 十六烷醇和磷酸。
氧化: 更高氧化态的磷酸盐。
取代: 产物取决于反应中使用的亲核试剂.
科学研究应用
十六烷基磷酸酯在科学研究中具有广泛的应用:
生物学: 用于生成脂质体和niosomes,作为药物递送系统.
医学: 用于开发药物递送系统,以增强治疗剂的生物利用度和疗效.
工业: 用作化妆品和其他个人护理产品中的乳化剂.
相似化合物的比较
类似化合物
- 单-N-十二烷基磷酸酯
- N-十二烷基膦酸
- 磷酸胆碱氯化钙四水合物
- L-α-磷脂酰胆碱
独特性
十六烷基磷酸酯的独特性在于其形成稳定的双层结构的能力以及其负电荷,这赋予了其形成的膜和囊泡以特定的特性。 这使其在药物递送系统和各种应用中的乳化剂方面特别有用 .
属性
IUPAC Name |
dihexadecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXCFINMKSQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H67O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate) | |
| Record name | Dicetyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7062243 | |
| Record name | 1-Hexadecanol, hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-63-9 | |
| Record name | Dicetyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicetyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanol, 1,1'-(hydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanol, hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXADECYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6E5WN99N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Dicetyl phosphate primarily interacts with biological systems by incorporating itself into lipid bilayers, influencing their charge and fluidity. For example, incorporating dicetyl phosphate into liposomes composed of dimyristoyl phosphatidylcholine and cholesterol enables the binding of diphtheria toxin to the liposome. [] This interaction is believed to be mediated through the phosphate group of dicetyl phosphate.
ANone: * Molecular Formula: C32H67O4P* Molecular Weight: 546.86 g/mol* Spectroscopic data: While the provided articles do not include specific spectroscopic data, dicetyl phosphate can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) spectroscopy.
A: Dicetyl phosphate is often used in combination with other lipids like phosphatidylcholine and cholesterol to form stable liposomes and niosomes. [, , , , ] The compatibility and stability of these formulations can vary depending on factors like:
- Lipid composition: The ratio of dicetyl phosphate to other lipids influences vesicle properties like charge density and fluidity. [, ]
- pH: The presence of dicetyl phosphate can impact the surface charge of vesicles, and this effect can be influenced by pH. [, ]
- Temperature: The phase transition temperature of lipid bilayers can be altered by the presence of dicetyl phosphate, affecting vesicle stability at different temperatures. [, ]
ANone: The provided research articles do not directly address catalytic properties of dicetyl phosphate. Its primary applications appear to be related to its ability to modify the physicochemical properties of lipid bilayers, particularly in the context of drug delivery systems.
ANone: While the provided research primarily focuses on experimental investigations, computational chemistry techniques could be used to explore the interactions of dicetyl phosphate with lipid bilayers and other molecules. These techniques could provide valuable insights into:
- Molecular dynamics simulations: Simulating the behavior of dicetyl phosphate within a lipid bilayer to understand its influence on membrane properties. []
- Docking studies: Investigating the potential interactions of dicetyl phosphate with proteins or other molecules of interest. []
- QSAR models: Developing quantitative structure-activity relationship models to predict how structural modifications to dicetyl phosphate might affect its properties and behavior. []
- Phosphate group: This moiety is crucial for its interaction with certain targets like diphtheria toxin. []
- Charge: As a negatively charged lipid, dicetyl phosphate contributes to the overall charge of liposomes and can influence their interaction with biological systems. [, ]
- Lipid composition: The choice and ratio of other lipids impact vesicle stability. [, , ] For example, incorporating cholesterol can modulate membrane fluidity and improve vesicle stability. [, ]
- Storage conditions: Temperature, light exposure, and pH can all affect the stability of dicetyl phosphate-containing formulations. [, ]
- Charge modification: The negative charge of dicetyl phosphate can be balanced by incorporating positively charged lipids like stearylamine to enhance stability and control drug release. [, ]
- Chitosan coating: Coating niosomes with chitosan can enhance their mucoadhesive properties, potentially improving their residence time at mucosal surfaces like the nasal cavity for targeted delivery. []
- PEGylation: Conjugating polyethylene glycol (PEG) to dicetyl phosphate-containing liposomes can increase their circulation time in the bloodstream by reducing their clearance by the immune system. []
ANone: The provided research articles do not directly address specific SHE (Safety, Health, and Environment) regulations for dicetyl phosphate. As with any chemical, its use should comply with all relevant local, national, and international regulations.
ANone: The research articles primarily focus on using dicetyl phosphate as a component of drug delivery systems rather than as a therapeutic agent itself. Therefore, detailed information regarding its ADME properties or in vivo activity is limited within these articles.
ANone: The provided research primarily investigates the use of dicetyl phosphate in drug delivery systems, focusing on aspects like:
- In vitro drug release: Studying the release profiles of drugs encapsulated in dicetyl phosphate-containing liposomes and niosomes. [, , , ]
- Cell-based assays: Evaluating the uptake of dicetyl phosphate-containing vesicles by cells in culture. [, ]
- Animal models: Assessing the biodistribution and toxicity of dicetyl phosphate-containing liposomes in animals. [, ]
ANone: The provided research articles primarily focus on the physicochemical properties and applications of dicetyl phosphate in drug delivery systems. These studies do not provide sufficient information to address these specific questions.
ANone: Research on dicetyl phosphate bridges several disciplines, including:
- Material science: Understanding its self-assembly properties in lipid bilayers. [, ]
- Biochemistry: Investigating its interactions with proteins and other biomolecules. []
- Pharmaceutics: Developing and optimizing drug delivery systems like liposomes and niosomes. [, , , ]
- Medicine: Exploring potential therapeutic applications of dicetyl phosphate-containing drug carriers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)

